2-((5-(4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide
Description
The compound 2-((5-(4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core linked to a substituted piperazine moiety and an acetamide group. The 1,3,4-thiadiazole scaffold is known for its electron-deficient heterocyclic structure, which enhances binding affinity to biological targets, while the piperazine ring contributes conformational flexibility and solubility. The N-(2-methoxyethyl)acetamide side chain may improve aqueous solubility compared to simpler alkyl substituents .
Properties
IUPAC Name |
2-[[5-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN5O3S2/c1-28-9-4-21-15(26)11-29-18-23-22-17(30-18)25-7-5-24(6-8-25)16(27)13-3-2-12(20)10-14(13)19/h2-3,10H,4-9,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJBUEOBOXNRIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 2-chloro-4-fluorobenzoyl group may enhance metabolic stability compared to 4g’s 4-fluorophenyl or 4h’s furan-carbonyl substituents due to increased lipophilicity and steric hindrance .
- Solubility : The 2-methoxyethyl group in the target compound likely improves aqueous solubility over analogs with simple alkyl or aryl acetamide substituents (e.g., 4g, 4h) .
- Thermal Stability : Higher melting points in analogs like 4g (203–205°C) correlate with rigid aromatic substituents, whereas the target compound’s flexible methoxyethyl group may reduce crystallinity .
Q & A
Q. Critical parameters :
- Temperature : Maintain 0–5°C during acylation to prevent side reactions .
- Solvent choice : Use anhydrous DCM for moisture-sensitive steps to avoid hydrolysis .
- Catalysts : Employ Pd catalysts for coupling reactions (e.g., Pd(OAc)₂ for aryl-amine bonds) .
Advanced: How can conflicting NMR or mass spectrometry data be resolved during structural elucidation?
Discrepancies often arise from tautomerism in the thiadiazole ring or residual solvent peaks. Methodological approaches include:
- 2D NMR (HSQC, HMBC) : Map proton-carbon correlations to distinguish overlapping signals, particularly for the thiadiazole and piperazine protons .
- High-resolution MS (HRMS) : Confirm the molecular ion ([M+H]⁺) with <2 ppm mass error to rule out isobaric impurities .
- Deuterium exchange : Identify labile protons (e.g., NH in acetamide) by comparing spectra in DMSO-d₆ vs. CDCl₃ .
Basic: What spectroscopic and chromatographic techniques are essential for purity assessment?
- HPLC-DAD : Use a C18 column with gradient elution (water:acetonitrile + 0.1% TFA) to detect impurities at 254 nm .
- TLC monitoring : Employ silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress; visualize using UV or iodine staining .
- Elemental analysis : Validate purity (>95%) by matching experimental C/H/N percentages with theoretical values .
Advanced: How can researchers design experiments to explore the structure-activity relationship (SAR) of the 2-chloro-4-fluorobenzoyl group?
- Substituent variation : Synthesize analogs with halogen substitutions (e.g., Br, CF₃) at the benzoyl ring to assess electronic effects on target binding .
- Bioisosteric replacement : Replace the fluorine atom with a methoxy group to study steric vs. electronic contributions .
- Docking studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with hypothetical targets (e.g., kinase domains) .
Basic: What stability considerations are critical for storing this compound?
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiadiazole and fluorobenzoyl groups .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide bond .
- Solution stability : Prepare fresh DMSO stock solutions to minimize oxidative decomposition .
Advanced: How should researchers address inconsistent biological activity results across assay platforms?
- Assay standardization : Normalize cell viability assays (e.g., MTT) using identical passage numbers and serum concentrations .
- Off-target profiling : Screen against a panel of receptors (e.g., GPCRs, kinases) to identify confounding interactions .
- Metabolite analysis : Use LC-MS to detect degradation products in bioassay media that may antagonize activity .
Basic: What computational tools are suitable for predicting physicochemical properties?
- LogP calculation : Use ChemAxon or MarvinSuite to estimate lipophilicity, critical for permeability studies .
- pKa prediction : Employ ADMET Predictor™ to identify ionizable groups (e.g., piperazine N-H, pKa ~7.5) .
- Solubility modeling : Apply Yalkowsky’s equation with melting point data (experimental or predicted) .
Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?
- Flow chemistry : Conduct exothermic steps (e.g., thiadiazole formation) in continuous flow reactors to enhance heat dissipation .
- Catalyst recycling : Use immobilized Pd catalysts for coupling reactions to reduce metal contamination .
- Crystallization optimization : Screen solvent mixtures (e.g., ethanol/water) to improve crystal habit and filtration efficiency .
Basic: How can researchers validate the compound’s interaction with a hypothesized protein target?
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) using immobilized recombinant protein .
- Thermal shift assay : Monitor protein melting temperature (Tm) shifts in the presence of the compound .
- Fluorescence quenching : Titrate the compound into a fluorophore-labeled protein solution and analyze Stern-Volmer plots .
Advanced: What analytical approaches differentiate polymorphic forms of this compound?
- PXRD : Compare diffraction patterns to reference data for Form I vs. Form II crystals .
- DSC (Differential Scanning Calorimetry) : Identify polymorph-specific melting endotherms .
- Raman spectroscopy : Detect vibrational mode differences in crystalline lattices (e.g., C=O stretching shifts) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
